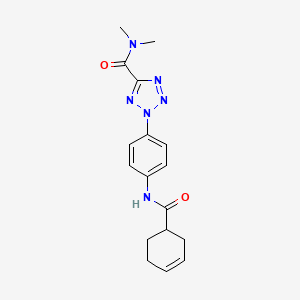

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Description

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring core substituted with a cyclohexene carboxamido phenyl group and a dimethyl carboxamide moiety. The cyclohexene substituent introduces conformational flexibility and lipophilicity, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name |

2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-4,8-12H,5-7H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYJIUWRYRSDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexene carboxylic acid derivative, which is then coupled with a phenyl group through an amide bond formation. The tetrazole ring is introduced in the final steps through cyclization reactions involving suitable precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can be employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The 2H-tetrazole moiety undergoes characteristic reactions influenced by its aromaticity and nitrogen-rich structure:

Electrophilic Substitution

-

N-Alkylation/Arylation : Copper-catalyzed reactions with arylboronic acids enable regioselective 2-arylation (e.g., using [Cu(OH)(TMEDA)]₂Cl₂) to form 2,5-diaryl-tetrazoles . Diaryliodonium salts facilitate metal-free arylation at the N₂ position .

-

Cycloadditions : The tetrazole ring participates in [3+2] cycloadditions with α-diazocarbonyl compounds or guanidines, forming fused heterocycles under mild conditions .

Table 1: Tetrazole Ring Functionalization Reactions

Carboxamide Group Transformations

Both the N,N-dimethyl carboxamide and cyclohexene-linked carboxamide exhibit distinct reactivity:

Hydrolysis

-

Acidic Conditions : The N,N-dimethyl carboxamide resists hydrolysis due to steric hindrance, while the cyclohexene-linked amide hydrolyzes to carboxylic acid (e.g., with HCl/H₂O) .

-

Basic Conditions : Saponification of the carboxamide to carboxylate occurs under strong alkaline conditions (e.g., NaOH/EtOH) .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though competing tetrazole ring reduction may occur .

Table 2: Carboxamide Reactivity

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | Cyclohex-3-enecarboxylic acid | Selective for aryl amide | |

| Reduction | LiAlH₄, THF, 0°C | Corresponding amine derivatives | Partial ring opening |

Cyclohexene Ring Modifications

The cyclohex-3-ene moiety undergoes typical alkene reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to yield cyclohexane-carboxamide derivatives.

-

Epoxidation : Reaction with m-CPBA forms an epoxide, though steric effects from the adjacent carboxamide may limit regioselectivity .

Stability and Degradation

-

Thermal Stability : The tetrazole ring decomposes above 200°C, releasing nitrogen gas .

-

pH Sensitivity : Stable at physiological pH (6.5–7.5) but undergoes ring-opening in strongly acidic (pH < 3) or basic (pH > 10) media .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Mechanism of Action: The compound has shown promise as an inhibitor of specific cancer-related pathways. In vitro studies have indicated that it can inhibit the CXCR2 pathway, which is associated with tumor growth and metastasis. For instance, a study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as a therapeutic agent for cancers such as prostate and breast cancer .

- Anti-inflammatory Properties

- Neuroprotective Effects

Pharmacological Applications

- Drug Development

- Biomarker Development

Material Science Applications

- Polymer Chemistry

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Tetrazole vs. Triazole Derivatives

The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () shares a triazole core but differs in substituents and hydrogen-bonding patterns. Key distinctions include:

The tetrazole’s higher nitrogen content increases its acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), enhancing solubility in aqueous environments. However, the triazole derivative’s chlorophenyl groups may improve thermal stability due to stronger van der Waals interactions .

Pharmacological Potential: Thiazole-Based Analogues

Thiazole derivatives, such as those in , exhibit structural similarities in heterocyclic cores but differ in electronic properties. For example, thiazol-5-ylmethyl derivatives often target protease enzymes due to their sulfur atom’s nucleophilic character. In contrast, tetrazoles are more commonly explored as bioisosteres for carboxylic acids in drug design (e.g., antihypertensive agents).

Biological Activity

The compound 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its therapeutic implications.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the tetrazole ring followed by the introduction of the cyclohexene and amide functionalities. The general synthetic pathway can be summarized as follows:

- Formation of the Tetrazole Ring : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the tetrazole structure.

- Introduction of Cyclohexene : Cyclohexene derivatives can be synthesized through cyclization reactions involving appropriate precursors.

- Amide Bond Formation : The final step involves coupling the tetrazole with cyclohexenecarboxylic acid derivatives to form the desired amide.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing several key therapeutic properties.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against specific targets, including:

- Cyclooxygenase-2 (COX-2) : The compound was evaluated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain pathways. Preliminary results suggest it may act as a selective COX-2 inhibitor, which is beneficial in treating inflammatory conditions .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar tetrazole compounds have provided insights into optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications on the phenyl ring and the cyclohexene moiety significantly influence potency. For instance, introducing electron-withdrawing groups enhances inhibitory activity against COX-2 .

- Tetrazole Ring Importance : The presence of the tetrazole ring is crucial for maintaining biological activity, as it contributes to binding affinity with target enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : In murine models of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its potential use in managing inflammatory diseases .

- Anticancer Efficacy : In a study involving xenograft models, administration of this compound led to significant tumor regression without notable toxicity, indicating a favorable therapeutic window .

Q & A

Basic: What are the standard synthetic routes for 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Tetrazole ring formation : Sodium azide or trimethylsilyl azide is used to cyclize nitrile precursors under reflux conditions (e.g., in DMF or ethanol) .

- Amide coupling : The cyclohexenecarboxamido and dimethylcarboxamide groups are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or acid chloride intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How is structural confirmation of this compound achieved in academic research?

Key analytical methods include:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., cyclohexene protons at δ 5.5–6.0 ppm; tetrazole carbons at ~150 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 385.18) and fragmentation patterns .

- IR spectroscopy : Detects amide C=O stretches (~1650–1700 cm) and tetrazole N-H/N-N vibrations .

Advanced: How can researchers optimize reaction yields for the tetrazole ring formation step?

Strategies to mitigate low yields:

- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions (e.g., nitrile hydrolysis) .

- Catalyst screening : Transition metals (e.g., ZnCl) or phase-transfer catalysts improve azide-alkyne cycloaddition efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .

Advanced: What experimental approaches are used to resolve contradictory bioactivity data in pharmacological studies?

To address variability:

- Dose-response profiling : Conduct assays (e.g., enzyme inhibition, cell viability) across 5–6 log concentrations to confirm EC/IC trends .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to verify specificity for suspected targets (e.g., kinases, GPCRs) .

- Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme inhibition : Fluorescence-based assays (e.g., for proteases or kinases) with Z’ factor >0.5 to ensure robustness .

- Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity (MTT assay) or reporter gene systems (e.g., luciferase) to assess pathway modulation .

- Binding studies : Surface plasmon resonance (SPR) or ITC quantify affinity (K) for protein targets .

Advanced: How can computational modeling guide SAR studies for this compound?

- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes in target pockets (e.g., cyclohexene moiety in hydrophobic clefts) .

- QSAR modeling : Train models on analog libraries (e.g., tetrazole derivatives) to prioritize substituents for synthesis .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with tetrazole nitrogens) .

Basic: What stability tests are critical for ensuring compound integrity in biological assays?

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24h; monitor degradation via HPLC .

- Light sensitivity : Expose to UV/visible light (λ = 254–365 nm) and track photodegradation products .

- Thermal stability : Store at −80°C, 4°C, and 25°C; compare NMR spectra pre- and post-storage .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

- LC-MS/MS validation : Assess linearity (R >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects (plasma, tissue homogenates) per ICH guidelines .

- Cross-validation : Compare results from UV-Vis, fluorescence, and MS detection to confirm accuracy (±5% deviation) .

- Stability-indicating assays : Use forced degradation (heat, acid/base) to ensure specificity in the presence of degradants .

Basic: What safety precautions are essential during synthesis and handling?

- Toxic reagents : Use fume hoods for azide reactions; neutralize waste with NaNO/acetic acid to prevent HN gas formation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles during solvent reflux and purification steps .

- Waste disposal : Segregate halogenated (e.g., DCM) and non-halogenated solvents per institutional protocols .

Advanced: How can researchers address low solubility in aqueous assay buffers?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the dimethylcarboxamide moiety .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.